molecular formula C7H3BrClIO2 B2929954 3-Bromo-2-chloro-6-iodobenzoic acid CAS No. 2091247-87-7

3-Bromo-2-chloro-6-iodobenzoic acid

Cat. No.: B2929954
CAS No.: 2091247-87-7
M. Wt: 361.36
InChI Key: FLRFJVJQICPYLF-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloro-6-iodobenzoic acid” is a chemical compound with the CAS Number: 2091247-87-7 . It has a molecular weight of 361.36 . The compound is a solid powder at ambient temperature .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C7H3BrClIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature . It has a molecular weight of 361.36 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Environmental Impact and Degradation

Research on similar halobenzoic acids, such as 2-bromobenzoic acid, has been conducted to understand their environmental degradation. A strain of Pseudomonas aeruginosa capable of degrading 2-halobenzoates and certain dihalobenzoates demonstrates the microbial potential for environmental cleanup of halogenated aromatic compounds (Higson & Focht, 1990).

Chemical Synthesis and Reactions

The ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids using hindered lithium dialkylamides highlights a method to synthesize 2-substituted-3-halobenzoic acids, demonstrating the reactivity and utility of halobenzoic acids in organic synthesis (Gohier & Mortier, 2003).

Catalyst-free Reactions

Catalyst-free P-C coupling reactions of halobenzoic acids under microwave irradiation in water have been explored, indicating the potential for more sustainable and efficient synthetic routes in organic chemistry (Jablonkai & Keglevich, 2015).

Halogen Bonding in Crystal Engineering

The study of halogen bonding, particularly involving halobenzoates, has provided insights into molecular design and crystal engineering. These interactions are crucial for understanding the structural determinants in various chemical compounds (Pigge, Vangala, & Swenson, 2006).

Luminescent and Structural Properties

Research into the effect of 4-halogenobenzoate ligands on lanthanide complexes has revealed how different halogens influence the luminescent and structural properties of these complexes. This has implications for materials science, particularly in the development of new luminescent materials (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302+H312+H332;H315;H319;H335 . This means it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloro-6-iodobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .

Properties

IUPAC Name

3-bromo-2-chloro-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRFJVJQICPYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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